molecular formula C14H20N4O B2494263 N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide CAS No. 2361859-64-3

N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide

Cat. No. B2494263
CAS RN: 2361859-64-3
M. Wt: 260.341
InChI Key: JEMVNNBGIMMNRQ-UHFFFAOYSA-N
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Description

N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. The molecule is a potent agonist of the nicotinic acetylcholine receptor (nAChR) and has been shown to have potential applications in several areas of research.

Mechanism of Action

N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide acts as an agonist of nAChRs, binding to the receptor and activating it. This results in the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the activation of nAChRs, the release of neurotransmitters, and the modulation of ion channels. The compound has also been shown to have analgesic effects, and has been used to study the role of nAChRs in pain perception.

Advantages and Limitations for Lab Experiments

N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide has several advantages for use in lab experiments, including its potent agonist activity and its ability to activate specific types of nAChRs. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide, including the development of new analogs with improved pharmacological properties, the investigation of the compound's potential therapeutic applications, and the study of the role of nAChRs in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide and its potential effects on human health.

Synthesis Methods

N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethyl-4-pyridinecarboxaldehyde and piperidine with propargyl bromide. The compound can also be synthesized using other methods, such as the reaction of 2,6-dimethyl-4-pyridinecarboxaldehyde and piperidine with propargylamine.

Scientific Research Applications

N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide has been extensively studied in the field of neuroscience, where it has been used as a tool to investigate the function of nAChRs. The compound has been shown to be a potent activator of nAChRs, and has been used to study the role of these receptors in a variety of physiological processes, including learning and memory, addiction, and pain perception.

properties

IUPAC Name

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-14(19)17-12-5-7-18(8-6-12)13-9-10(2)15-11(3)16-13/h4,9,12H,1,5-8H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMVNNBGIMMNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide

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